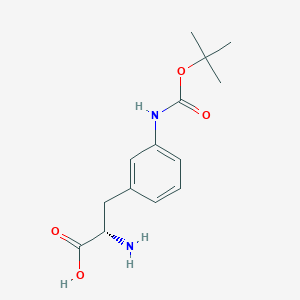
3-(Boc-amino)-L-phenylalanine
描述
3-(Boc-amino)-L-phenylalanine is a chemical compound that has gained significant attention in the field of biochemical and physiological research. It is a derivative of L-phenylalanine, an essential amino acid, and is commonly used as a building block for the synthesis of peptides and proteins. The compound has a wide range of applications in scientific research, including drug development, protein engineering, and molecular biology.
作用机制
The mechanism of action of 3-(Boc-amino)-L-phenylalanine is related to its ability to act as a building block for the synthesis of peptides and proteins. Peptides and proteins are made up of chains of amino acids, and the sequence of these amino acids determines the structure and function of the resulting molecule. By incorporating this compound into a peptide or protein sequence, researchers can create molecules with specific structural and functional properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its role in peptide and protein synthesis. Peptides and proteins play essential roles in biological systems, including enzyme catalysis, signal transduction, and structural support. By creating peptides and proteins with specific sequences of amino acids, researchers can study the structure and function of these molecules and develop new therapeutics and diagnostic tools.
实验室实验的优点和局限性
The advantages of using 3-(Boc-amino)-L-phenylalanine in lab experiments include its ability to act as a building block for the synthesis of peptides and proteins with specific sequences. This allows researchers to create molecules with specific structural and functional properties, which can be used to study the structure and function of proteins and develop new therapeutics and diagnostic tools. However, the use of this compound in lab experiments also has limitations, including its potential toxicity and the difficulty of synthesizing and purifying peptides and proteins.
未来方向
There are several future directions for the use of 3-(Boc-amino)-L-phenylalanine in scientific research. One potential direction is the development of new peptide-based therapeutics and diagnostic tools. Peptides and proteins have several advantages over traditional small-molecule drugs, including higher specificity and lower toxicity. By creating peptides and proteins with specific sequences of amino acids, researchers can develop new therapeutics and diagnostic tools with improved efficacy and safety.
Another potential direction is the use of this compound in the development of new materials. Peptides and proteins have unique structural and functional properties that make them attractive materials for a wide range of applications, including drug delivery, tissue engineering, and biosensors. By creating peptides and proteins with specific sequences of amino acids, researchers can develop new materials with tailored properties and functions.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of peptides and proteins and has several advantages over traditional small-molecule drugs. The use of this compound in scientific research has the potential to lead to the development of new therapeutics, diagnostic tools, and materials with improved efficacy and safety.
科学研究应用
3-(Boc-amino)-L-phenylalanine is widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play crucial roles in various physiological processes. The use of this compound in peptide synthesis allows for the creation of specific sequences of amino acids that can be used to study the structure and function of proteins. Additionally, the compound can be used to create peptide libraries, which are collections of peptides that can be screened for their ability to bind to specific targets, such as enzymes or receptors.
属性
IUPAC Name |
(2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9(7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVEXIPHDIVKZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B1508665.png)

![2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline](/img/structure/B1508673.png)


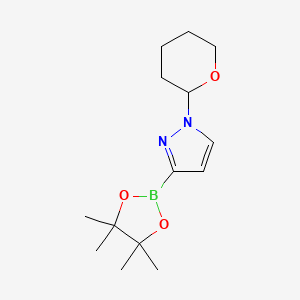
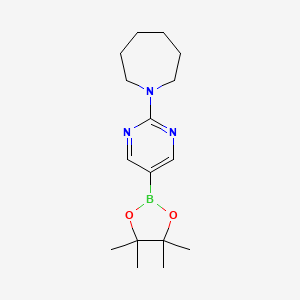
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1508681.png)
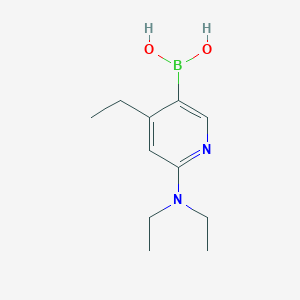
![2,3-Dihydrofuro[2,3-c]pyridin-5-ylmethanol](/img/structure/B1508690.png)
![6-Iodoimidazo[1,2-B]pyridazin-2-amine](/img/structure/B1508693.png)
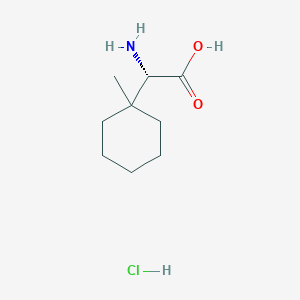
![1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B1508698.png)
